molecular formula C26H30O10 B600515 Isolimonexic acid CAS No. 73904-93-5

Isolimonexic acid

Cat. No.: B600515
CAS No.: 73904-93-5
M. Wt: 502.51
InChI Key:
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Description

Isolimonexic acid is a limonoid compound isolated from the seeds of citrus fruits, particularly lemons (Citrus lemon L. Burm). Limonoids are a group of highly oxygenated triterpenoid secondary metabolites found in the seeds, fruits, and peel tissues of citrus fruits. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isolimonexic acid can be synthesized through the extraction of citrus seeds using solvents such as ethyl acetate and methanol. The extraction process typically involves defatting the seeds, followed by successive extraction with the solvents for an extended period (e.g., 16 hours each). The extracts are then fractionated using column chromatography techniques, such as silica and ion exchange chromatography, to isolate the desired limonoid compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of citrus fruits are collected and processed to remove fats and other impurities. The defatted seed powder is then subjected to solvent extraction and chromatographic separation to obtain this compound in its pure form. The process may also involve additional steps such as crystallization and recrystallization to enhance the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isolimonexic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities and are used in various scientific research applications .

Scientific Research Applications

Isolimonexic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

    Chemistry: this compound is used as a lead compound in the development of new synthetic derivatives with improved pharmacological properties.

    Biology: The compound is studied for its potential as an antiviral agent, particularly against dengue virus type 2 (DENV-2).

    Medicine: this compound exhibits significant anticancer and anti-aromatase properties.

    Industry: The compound is used in the development of insecticidal formulations for pest control in agriculture.

Mechanism of Action

The mechanism of action of isolimonexic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-7, a key enzyme involved in the apoptotic pathway. Additionally, this compound inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-responsive cancer cells .

Properties

IUPAC Name

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFETMOXYZICP-OKRPZFHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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